2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide
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Overview
Description
2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide is a synthetic organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide typically involves multi-step organic reactions starting from readily available precursors. The initial step often involves the chlorination of a benzamide derivative, followed by a series of functional group modifications, such as amination and cyanation. Reaction conditions generally require controlled temperatures, catalysts, and inert atmospheres to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated systems are employed to maintain consistent reaction conditions. Purification techniques such as recrystallization, chromatography, and distillation are used to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound exhibits various types of chemical reactions, including:
Oxidation: Can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can be carried out to modify the nitrile group.
Substitution: Substitution reactions often involve the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or other strong oxidizers.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Utilizes nucleophiles under controlled pH and temperature conditions.
Major Products Formed
Scientific Research Applications
2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide has several applications:
Chemistry: Serves as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for therapeutic potentials, particularly in targeting specific proteins.
Industry: Used in material sciences for developing novel compounds with unique properties.
Mechanism of Action
The Mechanism by Which the Compound Exerts Its Effects
2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide acts by interacting with specific molecular targets, often through binding to active sites on proteins or enzymes, leading to inhibition or activation of biological pathways.
Molecular Targets and Pathways Involved
The compound targets enzymes involved in metabolic pathways, potentially altering the activity of kinases and other regulatory proteins, thus affecting cellular processes.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to similar compounds, 2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide stands out due to its unique combination of functional groups, offering distinct reactivity and biological activity.
List of Similar Compounds
N-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide
2-Chloro-N-[2-amino-2-oxoethyl]-6-fluorobenzamide
2-Chloro-6-fluorobenzamide
Remember, these syntheses and applications are hypothetical. Ensure you're following all safety and ethical guidelines when handling such compounds! Anything more on this, or switch gears?
Properties
IUPAC Name |
2-chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O2/c1-20(15(9-18)6-3-7-15)12(21)8-19-14(22)13-10(16)4-2-5-11(13)17/h2,4-5H,3,6-8H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXHJFBLPHBPBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC(=O)C1=C(C=CC=C1Cl)F)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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